5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid is a chemical compound characterized by its unique molecular structure, which includes a furan ring, a sulfinyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid typically involves the following steps:
Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes further functionalization.
Sulfinylation Reaction: The furan derivative is treated with a sulfinylating agent, such as chlorosulfonic acid, to introduce the sulfinyl group.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Final Functionalization:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, iodine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.
Scientific Research Applications
5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid is unique due to its specific structural features. Similar compounds include:
4-Chlorophenylsulfonyl derivatives: These compounds share the chlorophenyl and sulfonyl groups but differ in the presence of the furan ring.
Furan derivatives: Compounds containing the furan ring but lacking the sulfinyl and chlorophenyl groups.
Sulfinylmethyl compounds: Compounds with the sulfinylmethyl group but different aromatic rings.
These compounds have distinct properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfinylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGTPOYNVHFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.